(R)-dihydrolipoic acid (R)-dihydrolipoic acid (R)-Dihydrolipoic acid is a R-isomer of Dihydrolipoic acid. Dihydrolipoic acid, also know as DHLA, is an organic compound that is the reduced form of lipoic acid. This carboxylic acid features a pair of thiol groups, and therefore is a dithiol. It is optically active, but only the R-enantiomer is biochemically significant. The lipoic acid/dihydrolipoic acid pair participate in a variety of biochemical transformations.
Brand Name: Vulcanchem
CAS No.: 119365-69-4
VCID: VC0541135
InChI: InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1
SMILES: C(CCC(=O)O)CC(CCS)S
Molecular Formula: C8H16O2S2
Molecular Weight: 208.3 g/mol

(R)-dihydrolipoic acid

CAS No.: 119365-69-4

Cat. No.: VC0541135

Molecular Formula: C8H16O2S2

Molecular Weight: 208.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-dihydrolipoic acid - 119365-69-4

Specification

CAS No. 119365-69-4
Molecular Formula C8H16O2S2
Molecular Weight 208.3 g/mol
IUPAC Name (6R)-6,8-bis(sulfanyl)octanoic acid
Standard InChI InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1
Standard InChI Key IZFHEQBZOYJLPK-SSDOTTSWSA-N
Isomeric SMILES C(CCC(=O)O)C[C@H](CCS)S
SMILES C(CCC(=O)O)CC(CCS)S
Canonical SMILES C(CCC(=O)O)CC(CCS)S
Appearance Solid powder

Introduction

Chemical Structure and Biochemical Properties

Molecular Characteristics

(R)-Dihydrolipoic acid (C₈H₁₆O₂S₂) is a chiral molecule with a dithiolane ring structure. Unlike its oxidized counterpart, lipoic acid, R-DHLA contains two free thiol (-SH) groups, which confer heightened reactivity in redox reactions . The R-enantiomer is biologically active, as the S-form lacks significant metabolic interaction . Its molecular weight is 208.34 g/mol, and it typically exists as a clear to lightly colored oil in pure form .

Biosynthesis and Metabolic Pathways

R-DHLA is synthesized endogenously via enzymatic reduction of lipoic acid by lipoamide dehydrogenase in mitochondria . Non-enzymatic reduction can also occur extracellularly through thiol-disulfide exchange with molecules like glutathione . Once formed, R-DHLA participates in the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, facilitating the decarboxylation of α-keto acids in the Krebs cycle .

Mechanisms of Action

Antioxidant Activity

R-DHLA directly scavenges reactive oxygen species (ROS), including hydroxyl radicals, peroxynitrite, and hypochlorite . It regenerates oxidized antioxidants such as vitamins C and E, amplifying the body’s antioxidant defense network . In a pilot study, 1-month supplementation with R-DHLA increased plasma glutathione levels by 12% and reduced ROS by 18% in human subjects .

Cofactor Function in Energy Metabolism

As a cofactor for mitochondrial enzyme complexes, R-DHLA enables the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA . This role is critical for ATP production, with disruptions linked to metabolic disorders like diabetes . Animal studies demonstrate that R-DHLA enhances glucose uptake in skeletal muscle by 40% via AMPK activation .

Pharmacokinetics and Bioavailability

Absorption and Plasma Kinetics

R-DHLA’s bioavailability is limited by poor aqueous solubility and rapid polymerization. Converting it to a sodium salt (NaRLA) improves stability, achieving peak plasma concentrations (Cₘₐₓ) of 25.6 µM within 30 minutes post-administration . Consecutive dosing (three 600 mg doses at 15-minute intervals) mimics intravenous infusion efficacy, sustaining therapeutic plasma levels for over 2 hours .

Tissue Distribution

R-DHLA preferentially accumulates in mitochondria due to its lipophilic nature . In neuronal tissues, it crosses the blood-brain barrier, reducing oxidative damage in Alzheimer’s disease models by 30% .

Health Benefits and Clinical Evidence

Mitochondrial Support

R-DHLA combats age-related mitochondrial decay by enhancing membrane fluidity and electron transport chain efficiency . In aged rats, supplementation restored ATP production to 80% of youthful levels .

Diabetes Management

Clinical trials indicate R-DHLA improves insulin sensitivity by 22% in type 2 diabetics, attributed to its modulation of IRS-1 phosphorylation . It also reduces peripheral neuropathy symptoms, with a 35% decrease in pain scores reported .

Neuroprotection

R-DHLA inhibits amyloid-β aggregation and tau hyperphosphorylation in Alzheimer’s models . Combined with acetyl-L-carnitine, it improves cognitive function in aging humans, as evidenced by a 15% increase in memory recall tasks .

Comparative Analysis with Related Antioxidants

CompoundMechanismKey Distinctions from R-DHLA
Lipoic AcidAntioxidant; cofactor in enzymesOxidized form; less reactive thiol groups
GlutathioneIntracellular redox regulatorTripeptide structure; cannot cross BBB
Coenzyme Q10Electron transport chain carrierLipid-soluble; no direct ROS scavenging
Vitamin CWater-soluble antioxidantRegenerated by R-DHLA; no metabolic role

R-DHLA’s dual functionality as a redox modulator and metabolic cofactor positions it uniquely among antioxidants .

Clinical Applications and Formulation Challenges

Dietary Supplements

Future Research Directions

  • Long-Term Safety Profiles: Chronic toxicity studies beyond 12 months are needed.

  • Synergistic Combinations: Pairing R-DHLA with NAD+ boosters may amplify anti-aging effects.

  • Nanoparticle Delivery: Encapsulation in liposomes could improve CNS targeting.

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